Usp7-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

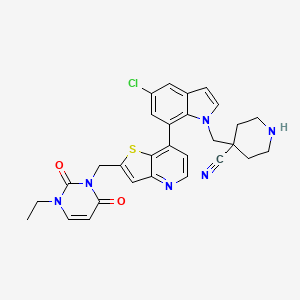

Molecular Formula |

C29H27ClN6O2S |

|---|---|

Molecular Weight |

559.1 g/mol |

IUPAC Name |

4-[[5-chloro-7-[2-[(3-ethyl-2,6-dioxopyrimidin-1-yl)methyl]thieno[3,2-b]pyridin-7-yl]indol-1-yl]methyl]piperidine-4-carbonitrile |

InChI |

InChI=1S/C29H27ClN6O2S/c1-2-34-12-5-25(37)36(28(34)38)16-21-15-24-27(39-21)22(3-8-33-24)23-14-20(30)13-19-4-11-35(26(19)23)18-29(17-31)6-9-32-10-7-29/h3-5,8,11-15,32H,2,6-7,9-10,16,18H2,1H3 |

InChI Key |

MYEHDMPQKCCTGD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)N(C1=O)CC2=CC3=NC=CC(=C3S2)C4=C5C(=CC(=C4)Cl)C=CN5CC6(CCNCC6)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Usp7-IN-11: A Technical Guide for Researchers

Introduction to USP7 as a Therapeutic Target

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. Its primary function involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a key mechanism in the development and progression of many cancers. This central role in the p53-MDM2 signaling pathway has positioned USP7 as a compelling target for anticancer drug discovery. Inhibition of USP7 is expected to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

This technical guide provides an in-depth overview of the discovery and synthesis of Usp7-IN-11, a potent inhibitor of USP7. While specific details regarding the discovery and full experimental protocols for this compound are proprietary and found within patent literature, this guide will consolidate the publicly available information and supplement it with representative methodologies and data from the broader field of USP7 inhibitor development to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery of this compound: A Potent USP7 Inhibitor

This compound has been identified as a highly potent inhibitor of the USP7 deubiquitinase.[1][2] The discovery of such inhibitors typically follows a structured workflow common in modern drug discovery.

While the specific screening cascade for this compound is not publicly detailed, the discovery of potent USP7 inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries. These screens typically employ biochemical assays that measure the enzymatic activity of USP7. Following hit identification, a process of hit validation, lead generation, and lead optimization is undertaken, often guided by structure-based drug design, to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data for this compound

This compound demonstrates significant potency in both biochemical and cellular assays. The available data is summarized in the table below.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (USP7) | 0.37 nM | Biochemical Assay | [1][2] |

| IC50 (Cell Proliferation) | 1.23 nM | RS4;11 cells (72 hours) | [1] |

Synthesis of this compound

Representative Synthesis of a USP7 Inhibitor (Illustrative Example)

The following is a generalized, illustrative synthesis and does not represent the actual synthesis of this compound.

Step 1: Synthesis of Intermediate A Starting material X is reacted with reagent Y in a suitable solvent such as dichloromethane (DCM) at room temperature for 16 hours to yield Intermediate A. The product is purified by column chromatography.

Step 2: Synthesis of Intermediate B Intermediate A is then coupled with boronic acid Z in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a mixture of toluene and water. The reaction is heated to 90°C for 12 hours. After workup, Intermediate B is isolated and purified.

Step 3: Final Product Formation Intermediate B undergoes a final reaction, for instance, a deprotection step using trifluoroacetic acid (TFA) in DCM, to yield the final inhibitor. The product is purified by preparative HPLC to give the desired compound with high purity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, standard assays are routinely used in the field to evaluate USP7 inhibitors. Representative protocols are provided below.

Biochemical Assay: USP7 Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of USP7.

-

Reagents and Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the USP7 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Assay: Cell Proliferation Assay (MTS Assay)

This assay determines the effect of an inhibitor on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., RS4;11)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well clear plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Plate reader capable of measuring absorbance at 490 nm

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of USP7 inhibitors involves the modulation of the p53-MDM2 pathway.

In normal cellular function, USP7 removes ubiquitin from MDM2, stabilizing it. The stabilized MDM2 then acts as an E3 ligase, adding ubiquitin to p53 and targeting it for degradation by the proteasome. This keeps p53 levels low.

When this compound inhibits USP7, the deubiquitination of MDM2 is blocked. This leads to the auto-ubiquitination and subsequent degradation of MDM2. With lower levels of MDM2, p53 is no longer targeted for degradation. As a result, p53 accumulates in the cell, leading to the activation of its downstream targets, which can induce apoptosis or cell cycle arrest in cancer cells.

Conclusion

This compound is a potent and promising inhibitor of USP7 with potential applications in cancer therapy. While much of the detailed information regarding its discovery and synthesis remains within proprietary documents, this guide provides a comprehensive overview of the available data and the broader context of USP7 inhibitor development. The representative experimental protocols and pathway diagrams offer valuable insights for researchers working in this area. Further disclosure of data from preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this compound.

References

Usp7-IN-11: A Technical Guide to its Role in Deubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Through its removal of ubiquitin chains, USP7 influences numerous cellular processes, including DNA damage repair, cell cycle progression, epigenetic regulation, and immune signaling. Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where it often contributes to tumor progression and therapeutic resistance by stabilizing oncoproteins and destabilizing tumor suppressors. This has positioned USP7 as a compelling target for therapeutic intervention. Usp7-IN-11 has emerged as a potent and highly selective inhibitor of USP7, demonstrating significant potential for research and clinical development. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Concepts: The Ubiquitin-Proteasome System and the Role of USP7

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. The process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "ubiquitination" can lead to various cellular outcomes, with the formation of a polyubiquitin chain most commonly targeting the protein for degradation by the proteasome.

Deubiquitinating enzymes (DUBs) like USP7 counteract this process by removing ubiquitin moieties, thereby rescuing the substrate protein from degradation and restoring its function. USP7's substrate repertoire is extensive and includes key proteins in cancer-related pathways. One of the most well-characterized functions of USP7 is its role in the p53-MDM2 axis. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2. In many cancers, the net effect of USP7 activity favors the stabilization of MDM2, leading to the degradation of p53 and the promotion of tumor cell survival.

This compound: A Potent Inhibitor of USP7

This compound is a small molecule inhibitor that has demonstrated high potency against USP7. Its development represents a significant advancement in the quest for selective and effective USP7-targeted therapies.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The following table summarizes the key potency metrics.

| Parameter | Value | Description | Source |

| IC50 (USP7) | 0.37 nM | The half-maximal inhibitory concentration against purified USP7 enzyme. | [1] |

| IC50 (RS4;11 cell proliferation) | 1.23 nM | The half-maximal inhibitory concentration for the proliferation of the human B-cell precursor leukemia cell line RS4;11. | [1] |

These values highlight the sub-nanomolar potency of this compound in both biochemical and cellular contexts, indicating its strong potential as a research tool and a therapeutic candidate.

Mechanism of Deubiquitination Inhibition

While the precise binding mode of this compound is not yet publicly detailed, the inhibitory mechanisms of small molecules targeting USP7 are generally categorized as either covalent or non-covalent. Covalent inhibitors typically form an irreversible bond with the catalytic cysteine residue (Cys223) in the active site of USP7, leading to its inactivation. Non-covalent inhibitors, on the other hand, bind reversibly to the enzyme, often in an allosteric site or competitively at the active site, to prevent substrate binding or catalysis. Given the high potency of this compound, it is likely to have a highly specific interaction within a key binding pocket of USP7.

Signaling Pathways Modulated by this compound

By inhibiting USP7, this compound is predicted to modulate a multitude of downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: Inhibition of USP7 by this compound disrupts multiple oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the information available in patent WO2022048498A1.

Biochemical Assay for USP7 Inhibition (IC50 Determination)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

-

Add a solution of recombinant USP7 enzyme to each well of the 384-well plate.

-

Add the diluted this compound solutions to the wells containing the enzyme. Include control wells with DMSO only (for 100% activity) and wells with a known potent USP7 inhibitor or no enzyme (for background fluorescence).

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for rhodamine 110 (e.g., excitation at 485 nm and emission at 520 nm).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (IC50 Determination in RS4;11 cells)

This assay assesses the effect of this compound on the growth and viability of the RS4;11 cancer cell line.

Materials:

-

RS4;11 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed RS4;11 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in complete culture medium.

-

Allow the cells to attach and resume growth for a few hours or overnight.

-

Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

-

Add the diluted compound solutions to the appropriate wells. Include control wells with DMSO only.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate luminometer.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for the characterization of a USP7 inhibitor like this compound.

Conclusion and Future Directions

This compound is a highly potent inhibitor of USP7 with significant anti-proliferative effects in cancer cells. Its sub-nanomolar efficacy makes it a valuable tool for dissecting the complex biology of USP7 and a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between this compound and USP7, expanding the evaluation of its efficacy across a broader range of cancer types, and assessing its pharmacokinetic and pharmacodynamic properties in in vivo models. The continued development of potent and selective USP7 inhibitors like this compound holds great promise for the advancement of novel cancer therapies.

References

Usp7-IN-11: A Technical Guide to its Cellular Targets and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp7-IN-11 has emerged as a highly potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes.[1][2][3][4][5][6][7][8][9][10] Dysregulation of USP7 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the known and anticipated cellular targets and substrates affected by this compound, methodologies for their identification, and the signaling pathways involved. While specific proteomics data for this compound are not yet publicly available, this guide extrapolates its cellular effects based on its high potency against USP7 and the well-established functions of this enzyme.

This compound: Quantitative Data

This compound is characterized by its remarkable potency and selectivity for USP7. The available quantitative data is summarized in the table below.

| Compound | Target | IC50 | Notes | Reference |

| This compound | USP7 | 0.37 nM | Potent and selective inhibitor with demonstrated anticancer effects. | [2][3][4][5][6][7][8][9][10] |

Cellular Targets and Substrates of USP7: The Anticipated Impact of this compound

As a potent inhibitor of USP7, this compound is expected to induce significant changes in the ubiquitination status and stability of a wide array of cellular proteins. The primary consequence of USP7 inhibition is the prevention of ubiquitin removal from its substrates, often leading to their proteasomal degradation. The following sections detail the key known substrates of USP7 and the anticipated cellular consequences of their destabilization by this compound.

The p53-MDM2 Pathway

One of the most well-characterized functions of USP7 is its role in the regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes both p53 and its primary E3 ubiquitin ligase, MDM2.[11][12][13][14] However, in many cancer cells, the net effect of USP7 activity favors the stabilization of MDM2, leading to the suppression of p53.[15]

Anticipated Effect of this compound: By inhibiting USP7, this compound is expected to promote the degradation of MDM2. This would in turn lead to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and tumor growth suppression in p53 wild-type cancers.[11][12]

Caption: p53-MDM2 pathway regulation by USP7 and this compound.

DNA Damage Response (DDR)

USP7 is intricately involved in the DNA damage response through its interaction with and stabilization of several key proteins. These include components of the Fanconi anemia pathway, nucleotide excision repair, and checkpoint regulation.[14]

Anticipated Effect of this compound: Inhibition of USP7 by this compound would likely lead to the destabilization of DDR proteins, potentially sensitizing cancer cells to DNA damaging agents.

Epigenetic Regulation

USP7 plays a role in epigenetic regulation by stabilizing proteins involved in maintaining DNA methylation and histone modifications, such as DNMT1 and components of the Polycomb repressive complex (PRC).[14][16]

Anticipated Effect of this compound: this compound treatment is expected to lead to the degradation of these epigenetic modifiers, resulting in alterations in gene expression patterns that could contribute to its anti-cancer effects.

Other Notable Substrates

Systematic proteomic studies have identified a growing list of USP7 substrates, indicating its broad regulatory role.[15][17] These include proteins involved in:

-

Immune response: USP7 regulates the stability of proteins like Foxp3, a key transcription factor in regulatory T cells.[2]

-

Viral infection: USP7 is known to interact with and deubiquitinate viral proteins, such as ICP0 from Herpes Simplex Virus-1 and EBNA1 from Epstein-Barr virus, to promote viral replication and persistence.[14]

Experimental Protocols for Target Identification and Validation

To definitively identify the cellular targets and substrates of this compound, a combination of proteomic and cell-based assays is required. The following protocols represent standard methodologies in the field.

Quantitative Proteomics for Global Substrate Identification

Objective: To identify proteins that exhibit increased ubiquitination or decreased abundance upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., HCT116, U2OS) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Digestion: Lyse the cells under denaturing conditions to preserve post-translational modifications. Digest the proteins into peptides using an enzyme such as trypsin.

-

Ubiquitin Remnant Immunoaffinity Purification (K-GG Motif Enrichment): For ubiquitinome analysis, enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine (K-GG) remnant left on lysine residues after tryptic digestion.

-

LC-MS/MS Analysis: Analyze the peptide samples (total proteome and enriched K-GG peptides) using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins and ubiquitination sites across the different treatment conditions. Identify proteins with significantly increased ubiquitination and/or decreased abundance in the this compound treated samples.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. Deubiquitinase(去泛素化酶) [glpbio.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ubiquitin-specific proteases 7 and 11 modulate Polycomb regulation of the INK4a tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling Usp7-IN-11: A Technical Deep Dive into Preclinical Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and validation of Usp7-IN-11, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information presented herein is compiled from publicly available patent literature and vendor specifications, offering a foundational resource for researchers interested in the therapeutic potential of USP7 inhibition.

Core Compound Data & In Vitro Efficacy

This compound has emerged as a high-potency inhibitor of the deubiquitinating enzyme USP7, a key regulator in various cellular processes, including the p53-MDM2 tumor suppressor pathway. Inhibition of USP7 leads to the destabilization of MDM2, thereby promoting the stabilization and activation of p53, a critical tumor suppressor. This mechanism underlies the anticancer potential of this compound.

Quantitative analysis of its in vitro activity demonstrates significant potency and cellular effects. The available data is summarized in the tables below.

Table 1: In Vitro Enzymatic and Cell-Based Assay Data for this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Inhibition | USP7 | IC50 | 0.37 nM | [1][2][3] |

| Cell Proliferation | RS4;11 (Human B-cell precursor leukemia) | IC50 | 1.23 nM (72h) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the descriptions provided in the primary patent literature for the characterization of this compound and similar compounds.

USP7 Enzymatic Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of USP7.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.05% BSA, 5 mM DTT)

-

This compound (solubilized in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a fixed concentration of recombinant USP7 enzyme to the wells of a 384-well plate containing assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (RS4;11)

Objective: To determine the effect of this compound on the proliferation of the RS4;11 cancer cell line.

Materials:

-

RS4;11 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed RS4;11 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the role of this compound.

Caption: USP7-p53 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cell Proliferation Assay.

Caption: Logical Flow of Preclinical Validation.

Future Directions

The currently available data for this compound provides a strong rationale for its further investigation as a potential anticancer agent. Key next steps in its preclinical development would involve comprehensive in vivo studies to establish efficacy in relevant cancer models. Furthermore, detailed pharmacokinetic (ADME) and toxicology studies are essential to evaluate its drug-like properties and safety profile before consideration for clinical translation. As research progresses, a more complete picture of this compound's therapeutic potential will undoubtedly emerge.

References

USP7-IN-11: A Technical Guide for Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and immune response. Inhibition of USP7 offers a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of USP7-IN-11, a potent and selective inhibitor of USP7. This document consolidates the available preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanistic role in relevant signaling pathways.

Introduction to USP7 and Its Role in Cancer

Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. USP7 plays a pivotal role in numerous cellular processes, including cell cycle regulation, DNA damage repair, and immune surveillance.[1][2] Its dysregulation is frequently observed in various malignancies, where it contributes to oncogenesis by stabilizing oncoproteins and destabilizing tumor suppressors.[3][4]

The most well-characterized role of USP7 in cancer is its regulation of the p53-MDM2 pathway.[2][3] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation.[2][3] By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5][6] Beyond the p53-MDM2 axis, USP7 influences other cancer-relevant pathways, including those involving PTEN, FOXO, and NF-κB, and plays a role in the function of regulatory T cells (Tregs), highlighting its multifaceted impact on the tumor microenvironment.[3][7]

This compound: A Potent and Selective Inhibitor

This compound is a novel, highly potent small molecule inhibitor of USP7. Preclinical data demonstrates its significant potential as a therapeutic agent for cancer.

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | USP7 | 0.37 | [5][7] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Assay | IC50 (nM) | Treatment Duration | Reference |

| This compound | RS4;11 (Human B-cell precursor leukemia) | Proliferation | 1.23 | 72 hours | [7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the deubiquitinating activity of the USP7 enzyme. This leads to the accumulation of ubiquitinated substrates that are normally stabilized by USP7, targeting them for proteasomal degradation.

The p53-MDM2 Signaling Pathway

A primary consequence of USP7 inhibition by this compound is the activation of the p53 tumor suppressor pathway. The diagram below illustrates this key signaling cascade.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of USP7 inhibitors. The following sections provide representative methodologies based on standard practices in the field, likely similar to those used in the characterization of this compound as described in patent WO2022048498A1.

Biochemical USP7 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of USP7.

Objective: To determine the IC50 value of this compound against purified USP7 enzyme.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

384-well, black, low-volume plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of recombinant USP7 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of the Ubiquitin-Rhodamine 110 substrate solution to each well.

-

Immediately begin kinetic reading of the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 minutes for 60 minutes at 30°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Objective: To determine the IC50 value of this compound on the proliferation of a cancer cell line (e.g., RS4;11).

Materials:

-

RS4;11 cells (or other cancer cell lines)

-

Complete cell culture medium

-

This compound

-

96-well, clear-bottom, black-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed RS4;11 cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or vehicle control (DMSO) and incubate for 72 hours.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the DMSO control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Western Blot Analysis of Pathway Modulation

This method is used to confirm the mechanism of action of this compound by observing changes in the protein levels of key signaling molecules.

Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, and p53 in cancer cells.

Materials:

-

Cancer cell line (e.g., a p53 wild-type line)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.[5][9]

Conclusion and Future Directions

This compound is a highly potent inhibitor of USP7 with demonstrated anti-proliferative activity in a cancer cell line. Its mechanism of action, centered on the destabilization of MDM2 and subsequent activation of p53, positions it as a promising candidate for further preclinical and clinical development. Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including in vivo xenograft studies, to assess its efficacy, pharmacokinetics, and safety profile.[10][11] Furthermore, exploring combination therapies, for instance with DNA-damaging agents or immune checkpoint inhibitors, could reveal synergistic anti-tumor effects and broaden the therapeutic potential of USP7 inhibition.[12] The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapies targeting the ubiquitin-proteasome system.

References

- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rapt.com [rapt.com]

- 12. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp7 Inhibition in Neurodegenerative Disease Models: A Technical Guide

Disclaimer: No direct experimental data for Usp7-IN-11 in neurodegenerative disease models is publicly available at the time of this writing. This guide summarizes the therapeutic potential of targeting the Ubiquitin-Specific Protease 7 (USP7) in neurodegenerative diseases by using data from other potent and selective USP7 inhibitors, such as Eupalinolide B, FT671, and P22077, as surrogates. This compound is a highly potent USP7 inhibitor with a reported IC50 of 0.37 nM, suggesting its potential for similar or enhanced efficacy in the models described herein.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins and chronic neuroinflammation. The ubiquitin-proteasome system (UPS) is a critical cellular machinery for maintaining protein homeostasis (proteostasis), and its dysregulation is implicated in the pathogenesis of these disorders. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, and among them, Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising therapeutic target. USP7 modulates the stability of numerous proteins involved in critical cellular processes such as cell cycle control, apoptosis, and immune responses.[1] Inhibition of USP7 offers a potential therapeutic strategy to enhance the clearance of toxic proteins, mitigate neuroinflammation, and prevent neuronal cell death.

This technical guide provides an in-depth overview of the role of USP7 inhibition in preclinical models of neurodegenerative diseases, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on USP7 Inhibitor Efficacy

The following tables summarize the quantitative effects of potent USP7 inhibitors in various in vitro and in vivo models relevant to neurodegenerative diseases.

Table 1: In Vitro Efficacy of USP7 Inhibitors

| Compound | Assay | Cell Line | IC50 / EC50 | Effect | Reference |

| This compound | Enzymatic Assay | - | 0.37 nM | Inhibition of USP7 deubiquitinase activity | WO2022048498A1 |

| Eupalinolide B | Nitric Oxide Production | BV-2 (microglia) | ~5 µM | Inhibition of LPS-induced NO production | [2] |

| Eupalinolide B | IL-6 and TNF-α Release | BV-2 (microglia) | ~5-10 µM | Inhibition of LPS-induced cytokine release | [2] |

| FT671 | Cell Viability (CellTiter-Glo) | MM.1S | 33 nM | Inhibition of cell proliferation | [3] |

| P22077 | Cell Viability (CCK-8) | SH-SY5Y (neuroblastoma) | ~15 µM | Induction of cell death | [1] |

| Almac4 | Cell Viability | TP53 wild-type NB cells | Not specified | Decreased cell viability | [4] |

Table 2: In Vivo Efficacy of Eupalinolide B in Neurodegenerative Disease Models

| Model | Animal | Treatment | Behavioral Test | Outcome | Reference |

| Senescence-Accelerated Mouse Prone 8 (SAMP8) - Dementia Model | SAMP8 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 30 days) | Morris Water Maze | Significant reduction in escape latency, indicating improved spatial learning and memory. | [5] |

| MPTP-induced Parkinson's Disease Model | C57BL/6 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 15 days) | Rotarod Test | Significant increase in the latency to fall, indicating improved motor coordination. | [5] |

| MPTP-induced Parkinson's Disease Model | C57BL/6 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 15 days) | Pole Test | Significant reduction in the time to turn and descend, indicating improved motor function. | [5] |

Table 3: Biomarker Modulation by USP7 Inhibitors In Vivo

| Model | Animal | Treatment | Biomarker | Change | Reference |

| SAMP8 Dementia Model | SAMP8 mice | Eupalinolide B (50 mg/kg) | Iba-1 (microglia activation marker) in cortex | Decreased expression | [5] |

| SAMP8 Dementia Model | SAMP8 mice | Eupalinolide B (50 mg/kg) | Nrf2 target genes (HO-1, NQO1) in brain | Increased expression | [2] |

| MPTP-induced PD Model | C57BL/6 mice | Eupalinolide B (50 mg/kg) | Tyrosine Hydroxylase (TH) positive neurons in SNpc | Increased number, indicating neuroprotection | [5] |

| MPTP-induced PD Model | C57BL/6 mice | Eupalinolide B (50 mg/kg) | Iba-1 in Substantia Nigra pars compacta (SNpc) | Decreased expression | [5] |

Signaling Pathways Modulated by USP7 Inhibition

USP7 inhibition impacts multiple signaling pathways implicated in neurodegeneration. The following diagrams illustrate these key pathways.

Inhibition of USP7 prevents the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[6] This leads to MDM2 degradation, resulting in the accumulation and activation of p53, which can trigger neuronal apoptosis.[6][7] This pathway is a key consideration for the therapeutic window of USP7 inhibitors in neurodegenerative diseases.

References

- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. innoprot.com [innoprot.com]

- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. Evidence for p53-mediated modulation of neuronal viability - PubMed [pubmed.ncbi.nlm.nih.gov]

Usp7-IN-11: A Potent and Selective USP7 Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

Abstract

Usp7-IN-11 is a highly potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. By inhibiting USP7, this compound disrupts the delicate balance of protein ubiquitination, leading to the destabilization of key oncogenic proteins and the activation of tumor suppressor pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols associated with this compound, offering a valuable resource for researchers in oncology, drug discovery, and chemical biology.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C29H27ClN6O2S. Its structure is characterized by a central thienopyrimidine core linked to substituted phenyl and piperidine moieties. The detailed chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Not publicly available. |

| SMILES Notation | CCN(C=CC1=O)C(N1CC2=CC3=NC=CC(C4=CC(Cl)=CC5=C4N(CC6(C#N)CCNCC6)C=C5)=C3S2)=O |

| Molecular Formula | C29H27ClN6O2S |

| Molecular Weight | 559.08 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO at 130 mg/mL (232.52 mM) with ultrasonic assistance. |

| Storage Conditions | Store at 4°C, protected from moisture and light. For long-term storage of solutions, -80°C is recommended. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of the deubiquitinating enzyme USP7. USP7 plays a pivotal role in the regulation of the p53 tumor suppressor pathway by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2]

By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[3] This mechanism of action makes this compound a promising candidate for the treatment of cancers with wild-type p53.

Beyond the p53 pathway, USP7 has a broad range of substrates involved in DNA damage repair, epigenetic regulation, and immune signaling, suggesting that this compound may have multifaceted anti-cancer effects.[2][4]

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Biological Activity

This compound is a highly potent inhibitor of USP7, demonstrating an IC50 of 0.37 nM in biochemical assays.[5] This potent enzymatic inhibition translates to cellular activity, where it inhibits the proliferation of RS4;11 cells with an IC50 of 1.23 nM.

| Assay Type | Target/Cell Line | IC50 Value |

| Biochemical Assay | USP7 Enzyme | 0.37 nM |

| Cell-based Assay | RS4;11 cells | 1.23 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110.

Caption: Workflow for the in vitro USP7 biochemical assay.

Materials:

-

Recombinant human USP7 enzyme

-

This compound

-

Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of USP7 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate (final concentration ~50 nM).

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for 60 minutes using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for p53 and MDM2 Stabilization

This protocol is used to assess the cellular effects of this compound on the protein levels of p53 and MDM2.

Materials:

-

Cancer cell line (e.g., HCT116, U2OS)

-

This compound

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to USP7 in a cellular context.[6][7]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer (as in Western Blot)

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction by centrifugation.

-

Analyze the amount of soluble USP7 in the supernatant by Western Blot. An increased thermal stability of USP7 in the presence of this compound confirms target engagement.

Immunoprecipitation of Ubiquitinated MDM2

This protocol allows for the detection of changes in the ubiquitination status of MDM2 following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-MDM2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western Blot

Procedure:

-

Treat cells with this compound and MG132 (to allow accumulation of ubiquitinated proteins).

-

Lyse the cells in the specialized lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an anti-MDM2 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the MDM2-antibody complex.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and analyze by Western Blot using an anti-ubiquitin antibody to detect ubiquitinated MDM2.

In Vivo Studies

While specific in vivo data for this compound is not extensively published in peer-reviewed literature, potent and selective USP7 inhibitors with similar mechanisms of action have demonstrated anti-tumor activity in various preclinical cancer models.[8][9] These studies typically involve oral administration of the inhibitor to tumor-bearing mice and monitoring of tumor growth over time. Pharmacokinetic and pharmacodynamic analyses are also crucial components of in vivo evaluation.

Conclusion

This compound is a powerful research tool for investigating the biological roles of USP7 and for the preclinical validation of USP7 as a therapeutic target in oncology. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable asset for researchers in the field. The detailed experimental protocols provided in this guide will facilitate the effective utilization of this compound in a research setting, contributing to a deeper understanding of the ubiquitin-proteasome system and the development of novel cancer therapies. However, it is important to note that while preclinical data for USP7 inhibitors is promising, none have yet entered clinical trials, and further research is needed to fully elucidate their therapeutic potential and potential toxicities.[1][8]

References

- 1. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]

- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. glpbio.com [glpbio.com]

- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Western Blot Protocol for Monitoring the Cellular Activity of USP7-IN-11

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using Western blot to assess the cellular activity of USP7-IN-11, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). The protocol focuses on monitoring the well-established USP7-MDM2-p53 signaling axis.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and immune response.[1][2] Dysregulation of USP7 activity is linked to various diseases, particularly cancer, where its overexpression often correlates with tumor progression and poor prognosis.[1][3]

One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. USP7 removes ubiquitin chains from MDM2, an E3 ubiquitin ligase, thereby preventing its proteasomal degradation.[2] Stabilized MDM2 then targets the tumor suppressor p53 for ubiquitination and degradation.[1][2] In many cancers, this activity suppresses the tumor-suppressive function of p53.[1]

Small molecule inhibitors of USP7, such as this compound, are being investigated as potential cancer therapeutics. These inhibitors block the deubiquitinating activity of USP7, leading to the destabilization of its substrates, including MDM2.[4] The subsequent degradation of MDM2 results in the stabilization and accumulation of p53, which can trigger apoptosis or cell cycle arrest in cancer cells.[4] This application note provides a detailed Western blot protocol to verify this mechanism of action in a cellular context.

Signaling Pathway

The diagram below illustrates the regulatory relationship between USP7, MDM2, and p53, and the effect of USP7 inhibition.

Caption: The USP7-MDM2-p53 signaling axis under normal and inhibited conditions.

Experimental Protocol

This protocol describes how to treat a p53 wild-type cancer cell line (e.g., HCT116, U2OS) with this compound and detect the expected changes in protein levels of USP7, MDM2, and p53 via Western blot.

Materials and Reagents

Cell Culture & Treatment

-

p53 wild-type cell line (e.g., HCT116, ATCC CCL-247)

-

Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Cell Lysis

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Igepal, 0.25% deoxycholate)[5]

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

Cell scraper

Protein Quantification

-

BCA Protein Assay Kit

-

Microplate reader

Western Blotting

-

4-12% Bis-Tris precast polyacrylamide gels

-

SDS-PAGE running buffer

-

Protein loading buffer (e.g., Laemmli buffer)

-

PVDF membrane

-

Transfer buffer

-

Methanol

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-USP7

-

Mouse anti-MDM2

-

Rabbit anti-p53

-

Mouse anti-β-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent HRP substrate (ECL)

-

Chemiluminescence detection system

Experimental Workflow

The overall workflow for the experiment is depicted below.

Caption: Step-by-step workflow for the Western blot experiment.

Detailed Procedure

Step 1: Cell Culture and Treatment

-

Seed HCT116 cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range to test would be 0.1 µM to 10 µM.[4]

-

Aspirate the old medium and treat the cells with the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a desired time period, typically 20-24 hours, to allow for changes in protein turnover.[4]

Step 2: Cell Lysis

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new clean tube.

Step 3: Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding 4x Laemmli loading buffer to a final concentration of 1x.

-

Boil the samples at 95°C for 5 minutes.

Step 4: SDS-PAGE and Protein Transfer

-

Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a protein molecular weight marker.

-

Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane in methanol for 1 minute before transfer.

Step 5: Immunodetection

-

Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[6]

-

Incubate the membrane with the primary antibody (e.g., anti-p53, 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in 5% milk in TBST for 1-2 hours at room temperature.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To probe for other proteins, the membrane can be stripped and re-probed, or parallel blots can be run. Always probe for a loading control (e.g., β-Actin) to ensure equal protein loading.

Data Analysis and Expected Results

Successful inhibition of USP7 by this compound should lead to a dose-dependent decrease in MDM2 protein levels and a corresponding increase in p53 protein levels. USP7 levels should remain relatively unchanged.

Caption: Logical flow of events following USP7 inhibition.

Quantitative Data Summary

The following table summarizes the expected outcomes for protein levels following treatment with an effective concentration of this compound. The data is representative based on published results for potent USP7 inhibitors.[4]

| Protein Target | Expected Molecular Weight | Expected Change with this compound | Rationale |

| p53 | ~53 kDa | Increase | Stabilized due to degradation of its E3 ligase, MDM2.[4] |

| MDM2 | ~90 kDa | Decrease | Destabilized and degraded when USP7 activity is inhibited.[4] |

| USP7 | ~130 kDa | No significant change | The inhibitor targets the enzyme's activity, not its expression. |

| β-Actin | ~42 kDa | No change | Loading control to ensure equal protein amounts were loaded. |

Disclaimer: This protocol provides a general guideline. Optimal conditions, including inhibitor concentration, treatment time, and antibody dilutions, should be determined empirically for each specific cell line and experimental setup.

References

- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7tmantibodies.com [7tmantibodies.com]

Application Notes and Protocols for Usp7-IN-11 Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp7-IN-11 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 pathway.[1][2][3][4][5][6][7][8][9] Dysregulation of USP7 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for the immunoprecipitation of USP7 and its interacting partners using this compound to investigate the inhibitor's effect on protein-protein interactions.

Mechanism of Action

USP7 is a key regulator of the p53 tumor suppressor protein and its primary E3 ubiquitin ligase, MDM2.[1][4][5][6][7][8][9] Under normal physiological conditions, USP7 deubiquitinates and stabilizes both p53 and MDM2. However, USP7 exhibits a higher affinity for MDM2, leading to the preferential stabilization of MDM2 and subsequent degradation of p53.[9] By inhibiting the catalytic activity of USP7, this compound is expected to increase the ubiquitination of USP7 substrates, leading to their degradation. This can disrupt the USP7-MDM2 interaction, leading to the destabilization of MDM2, and consequently, the stabilization and activation of p53.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line | Reference |

| This compound IC50 (in vitro) | 0.37 nM | N/A | [2][3] |

| This compound IC50 (cell-based) | 1.23 nM (72 hours) | RS4;11 | [2][3] |

Signaling Pathway Diagram

The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the expected impact of this compound.

Caption: USP7's role in the p53-MDM2 pathway and this compound's inhibitory effect.

Experimental Protocols

Immunoprecipitation of Endogenous USP7 and MDM2

This protocol describes the immunoprecipitation of endogenous USP7 to investigate its interaction with MDM2 in cells treated with this compound.

Materials:

-

Cell Lines: Human cancer cell line expressing wild-type p53 (e.g., HCT116, U2OS).

-

Reagents:

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-USP7 antibody (for immunoprecipitation)

-

Anti-MDM2 antibody (for Western blotting)

-

Anti-p53 antibody (for Western blotting)

-

Normal Rabbit or Mouse IgG (as a negative control)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer without protease/phosphatase inhibitors)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

-

Equipment:

-

Cell culture incubator

-

Microcentrifuge

-

Vortexer

-

End-over-end rotator

-

Magnetic rack (for magnetic beads)

-

SDS-PAGE and Western blotting apparatus

-

Experimental Workflow Diagram:

Caption: Workflow for the this compound immunoprecipitation experiment.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM, optimization may be required) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold Co-IP Lysis Buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To 1 mg of total protein lysate, add 20-30 µl of Protein A/G beads.

-

Incubate on an end-over-end rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of anti-USP7 antibody or an equivalent amount of control IgG.

-

Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µl of pre-washed Protein A/G beads to each sample.

-

Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against MDM2, p53, and USP7 (to confirm successful immunoprecipitation).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

-

Expected Results:

Treatment with this compound is expected to disrupt the interaction between USP7 and its substrates. Therefore, in the immunoprecipitates of USP7 from this compound-treated cells, a reduced amount of co-immunoprecipitated MDM2 should be observed compared to the DMSO-treated control. Consequently, an increase in the total cellular levels of p53 may also be detected in the input lysates due to the destabilization of MDM2.

References

- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for USP7-IN-11 Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include the p53-MDM2 tumor suppressor pathway, DNA damage repair, cell cycle progression, and immune response.[1][2][3][4] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[5][6]

USP7-IN-11 is a chemical probe used to study the enzymatic activity of USP7. These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound and similar compounds. The protocols are intended for researchers in academia and industry engaged in drug discovery and development.

Biochemical Assay: In Vitro USP7 Inhibition

This assay quantitatively measures the enzymatic activity of USP7 and its inhibition by test compounds like this compound using a fluorogenic substrate, Ubiquitin-Rhodamine 110-Glycine (Ub-Rh110-G) or Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[7][8][9] Cleavage of the substrate by USP7 results in a fluorescent signal that is proportional to the enzyme's activity.

Experimental Protocol

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-AMC or Ubiquitin-Rhodamine 110 Glycine substrate

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, and 0.05 mg/mL BSA[10]

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Enzyme Preparation: Dilute the recombinant USP7 enzyme in Assay Buffer to a working concentration of 200 pM. This will result in a final in-assay concentration of 100 pM.[10]

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the 200 pM USP7 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

-

Substrate Addition: Prepare a 600 nM working solution of Ub-AMC in Assay Buffer. Add 5 µL of this solution to each well to initiate the enzymatic reaction. The final concentration of Ub-AMC in the 15 µL reaction volume will be 300 nM.[10]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[11][12] Monitor the fluorescence intensity kinetically over 30-60 minutes at room temperature.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).

-

Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Parameter | This compound | Control Compound |

| IC50 (µM) | e.g., 77[10] | Value |

| Hill Slope | Value | Value |

| Maximal Inhibition (%) | Value | Value |

Cellular Assays: Target Engagement and Downstream Effects

Cellular assays are crucial to confirm that the inhibitor can access the target protein within a cellular context and exert the expected biological effects.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in cells.[3][9][13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

Materials:

-

HCT116 or other suitable cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-